Home > Products > Screening Compounds P93913 > 3-((2-methylpyrimidin-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide
3-((2-methylpyrimidin-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide - 2034401-57-3

3-((2-methylpyrimidin-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide

Catalog Number: EVT-3088805
CAS Number: 2034401-57-3
Molecular Formula: C15H18N4O2S
Molecular Weight: 318.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153) []

Compound Description: BMS-694153 is a potent antagonist of the human calcitonin gene-related peptide (CGRP) receptor. It displays excellent potency, a favorable predictive toxicology profile, and remarkable aqueous solubility []. This compound has been investigated for the treatment of migraine. It shows good intranasal bioavailability in rabbits and exhibits dose-dependent activity in validated in vivo and ex vivo migraine models [].

2. N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1- (2,2,2-trifluoroethyl)azepan-3-yl]-4- (2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin- 1-yl)piperidine-1-carboxamide (MK-0974) [, ]

Compound Description: MK-0974 is a potent and orally active calcitonin gene-related peptide (CGRP) receptor antagonist []. Developed as a potential treatment for migraine, it exhibits high potency for human and rhesus CGRP receptors []. This compound demonstrates good oral bioavailability and effectively inhibits capsaicin-induced dermal vasodilation in a rhesus pharmacodynamic assay [].

3. N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562) []

Compound Description: HTL22562 is a potent and selective CGRP receptor antagonist discovered through structure-based drug design []. Its structure, when complexed with the CGRP receptor, has been determined at 1.6 Å resolution []. HTL22562 possesses high potency, selectivity, metabolic stability, and solubility, making it suitable for various administration routes with the potential for rapid systemic exposure []. It is considered a potential candidate for acute migraine treatment [].

4. 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide []

Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor designed by combining structural elements from various chemotypes []. It displays significant effects in rodent schizophrenia models without undesirable central nervous system side effects [].

5. 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide []

Compound Description: This compound represents a structurally distinct backup for the previously mentioned GlyT1 inhibitor []. It demonstrates potent GlyT1 inhibitory activity and a favorable pharmacokinetics profile, leading to increased cerebrospinal fluid glycine concentration in rats [].

6. N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A; Rimonabant) [, , , ]

Compound Description: SR141716A, also known as rimonabant, is a well-known cannabinoid CB1 receptor antagonist [, , ]. Studies suggest its binding involves a crucial interaction between its C-3 carboxamide oxygen and the lysine residue K3.28(192) of the CB1 receptor []. This interaction contributes to its inverse agonist activity at the receptor []. While initially approved for obesity treatment, its use was discontinued due to psychiatric side effects [].

7. 3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (BAY 59-3074) []

Compound Description: BAY 59-3074 acts as a novel, selective cannabinoid CB1/CB2 receptor partial agonist []. It exhibits antihyperalgesic and antiallodynic effects in various rat models of chronic neuropathic and inflammatory pain []. Notably, tolerance to its cannabinoid-related side effects develops rapidly, contrasting its sustained analgesic efficacy upon repeated administration [].

8. N-pyridazin-3-yl-4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzylidene)piperidine-1-carboxamide (PF-04457845) []

Compound Description: PF-04457845 is a highly potent and selective fatty acid amide hydrolase (FAAH) inhibitor []. It acts as a time-dependent, covalent inhibitor, carbamylating FAAH's catalytic serine nucleophile []. This compound displays potent antinociceptive effects in both inflammatory and noninflammatory pain models in rats []. Importantly, even at high doses, it does not induce common cannabinoid-related side effects like motility changes, catalepsy, and body temperature alterations [].

9. (R)-3-((1-(5-bromothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-N-methyl-2'-(methylsulfonamido)-[1,1'-biphenyl]-4-carboxamide []

Compound Description: Identified through screening a DNA-encoded library, this compound demonstrates inhibitory activity against human BCATm (branched-chain aminotransferase, mitochondrial) []. It binds within the enzyme's catalytic site, interacting with the pyridoxal phosphate (PLP) cofactor []. This interaction suggests its potential as a starting point for designing novel BCATm inhibitors [].

10. (S)-4-((5,7-difluorochroman-4-yl)oxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide (Tegoprazan) []

Compound Description: Tegoprazan represents a novel potassium-competitive acid blocker (P-CAB) that potently and selectively inhibits gastric H+/K+-ATPase []. It exhibits favorable pharmacokinetic properties and effectively inhibits gastric acid secretion in various animal models []. Tegoprazan also demonstrates unique effects on gastric motility, suggesting its potential for treating gastric acid-related and motility-impaired diseases [].

Overview

3-((2-methylpyrimidin-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a complex organic compound that features multiple functional groups, including a piperidine ring, a pyrimidine moiety, and a thiophene structure. These components contribute to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The compound is classified as a heterocyclic compound due to the presence of nitrogen-containing rings, which are significant in drug design and biological activity.

Synthesis Analysis

Methods

The synthesis of 3-((2-methylpyrimidin-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. Common methodologies include:

  • Formation of Heterocycles: This involves reactions that create the piperidine and pyrimidine structures.
  • Functional Group Modifications: Modifying existing functional groups to introduce the thiophene moiety and other substituents.

Technical Details

  1. Formation of the piperidine ring via cyclization.
  2. Introduction of the pyrimidine and thiophene groups through nucleophilic substitution or coupling reactions.
  3. Final modification to achieve the carboxamide functionality.
Molecular Structure Analysis

Data

The compound's structural features include:

  • Piperidine Ring: A six-membered ring containing one nitrogen atom.
  • Pyrimidine Moiety: A six-membered aromatic ring with two nitrogen atoms.
  • Thiophene Structure: A five-membered ring containing sulfur.
Chemical Reactions Analysis

Reactions

3-((2-methylpyrimidin-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

  • Nucleophilic Substitution: Involving the replacement of functional groups on the piperidine or pyrimidine rings.
  • Acid-base Reactions: Interactions with acids or bases that can modify the amide group.

Technical Details

Common reagents used in these reactions include strong acids (like sulfuric acid) and bases (such as sodium hydroxide). Reaction conditions often require controlled environments to ensure selectivity and yield.

Mechanism of Action

The mechanism of action for 3-((2-methylpyrimidin-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. Upon administration, it may interact with proteins or enzymes, leading to alterations in biochemical pathways. Its structural features suggest potential activity against certain disease targets, particularly in oncology or infectious diseases.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as density, boiling point, and melting point are not available, the molecular weight is confirmed at approximately 318.4 g/mol.

Chemical Properties

The compound exhibits characteristics typical of heterocyclic compounds, including:

  • Solubility: Likely soluble in polar solvents due to the presence of nitrogen and oxygen functionalities.
  • Stability: Expected stability under standard laboratory conditions but may vary based on environmental factors.
Applications

3-((2-methylpyrimidin-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide has potential applications in scientific research, particularly in pharmacology. Its structural motifs are associated with significant biological activities, including antimicrobial and anticancer effects. Research is ongoing to explore its efficacy as a therapeutic agent against various diseases, especially those involving resistant strains of pathogens or cancer cells.

This compound exemplifies the importance of heterocyclic chemistry in developing new drugs and understanding their mechanisms within biological systems.

Properties

CAS Number

2034401-57-3

Product Name

3-((2-methylpyrimidin-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide

IUPAC Name

3-(2-methylpyrimidin-4-yl)oxy-N-thiophen-2-ylpiperidine-1-carboxamide

Molecular Formula

C15H18N4O2S

Molecular Weight

318.4

InChI

InChI=1S/C15H18N4O2S/c1-11-16-7-6-13(17-11)21-12-4-2-8-19(10-12)15(20)18-14-5-3-9-22-14/h3,5-7,9,12H,2,4,8,10H2,1H3,(H,18,20)

InChI Key

GOGZOPRPKQZXRE-UHFFFAOYSA-N

SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)NC3=CC=CS3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.